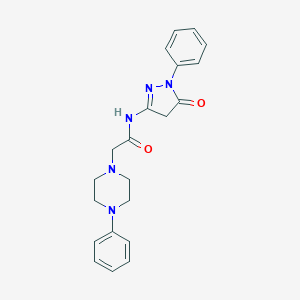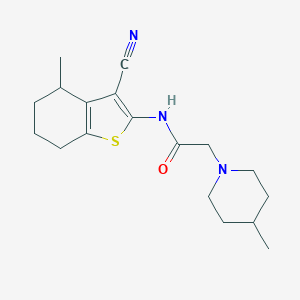![molecular formula C13H17N3S B276395 N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B276395.png)
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is a member of the thienopyrimidine family of compounds, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain kinases and receptors, which are involved in the regulation of cell growth, proliferation, and survival. The compound has also been shown to modulate the activity of certain enzymes, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines in vitro and in animal models of inflammatory diseases. In addition, the compound has been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments include its high potency and selectivity towards certain biological targets. The compound can be used to study the role of these targets in various biological processes. However, the limitations of using the compound in lab experiments include its poor solubility and stability, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. One direction is to further elucidate the mechanism of action of the compound and its effects on various biological targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be tested in clinical trials to determine its safety and efficacy in treating various diseases. Finally, the compound could be modified to improve its solubility and stability, which would make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been described in the literature. The compound can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidine, which is then reacted with cyclopentanone to form the cyclopentyl derivative. The final step involves the reaction of the cyclopentyl derivative with an amine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit activity against a range of biological targets, including kinases, receptors, and enzymes. It has been shown to exhibit activity against cancer cells, inflammatory diseases, and neurological disorders.
Eigenschaften
Produktname |
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
|---|---|
Molekularformel |
C13H17N3S |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H17N3S/c1-8-9(2)17-13-11(8)12(14-7-15-13)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
VSOLTOATMZPKRD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCCC3)C |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)


![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)
![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276329.png)

![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)